2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-pyridinyl group at position 5, and a sulfanyl-linked acetamide moiety attached to a 2-methoxydibenzo[b,d]furan group. The methoxydibenzo[b,d]furan group may enhance lipophilicity and binding affinity to biological targets compared to simpler aryl substituents, while the triazole and pyridine moieties contribute to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN5O3S/c1-36-25-14-21-20-4-2-3-5-23(20)37-24(21)15-22(25)31-26(35)16-38-28-33-32-27(17-10-12-30-13-11-17)34(28)19-8-6-18(29)7-9-19/h2-15H,16H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAACUTIREQSFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Cl)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476483-69-9 | |
| Record name | 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with pyridine derivatives. The final step involves the coupling of the triazole intermediate with the dibenzofuran derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenated solvents, bases, or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents : The 4-chlorophenyl and pyridinyl groups in the target compound may enhance steric bulk and electron-withdrawing effects compared to analogues with ethyl or furan substituents (e.g., ). This could influence target selectivity and metabolic stability .
- Acetamide Aryl Group : The 2-methoxydibenzo[b,d]furan moiety is unique to the target compound. Similar derivatives with dibenzofuran groups () demonstrated potent antifungal activity against Fusarium spp., suggesting this group may improve membrane permeability .
Pharmacological Activity Comparisons
Antifungal Activity
- Target Compound vs. Derivatives :
- In , compounds with dibenzofuran-linked acetamides (e.g., N-(2-methoxydibenzo[b,d]furan-3-yl)) showed superior activity against Fusarium solani (MIC: 8–16 µg/mL) compared to ketoconazole (MIC: 32 µg/mL). The target compound’s pyridinyl-triazole core may further enhance activity via metal coordination in fungal enzymes .
- By contrast, analogues with simpler aryl groups (e.g., 4-fluorophenyl in ) exhibited moderate activity, highlighting the critical role of the dibenzofuran moiety .
Anti-Inflammatory/Anti-Exudative Activity
- Target Compound vs. –4 :
- –4 highlights that chloro, methoxy, or nitro substituents on the acetamide’s phenyl ring significantly enhance anti-exudative activity (e.g., 30–40% reduction in edema vs. diclofenac). The target compound’s dibenzofuran group, with inherent rigidity and methoxy substitution, may similarly improve efficacy but requires empirical validation .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a member of the triazole family, which has garnered significant attention for its diverse biological activities. Triazole derivatives are known for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This includes a triazole ring, a chlorophenyl group, and a methoxydibenzo[b,d]furan moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance:
- Antibacterial Activity : Studies have shown that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. A related compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are also recognized for their antifungal efficacy. Compounds in this class often inhibit ergosterol synthesis in fungi, leading to cell membrane disruption.
Anticancer Activity
Triazole derivatives are emerging as promising anticancer agents. Recent studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The inhibition of specific enzymes involved in cancer cell proliferation has been documented. For instance, compounds targeting DNA gyrase and topoisomerase IV showed potent anticancer effects .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
- Antimicrobial Screening : A study synthesized several triazole derivatives, including those structurally similar to our compound. The results indicated moderate to high antibacterial activity against strains like Enterococcus faecalis and Bacillus cereus .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that triazole-containing compounds led to significant reductions in cell viability, suggesting potential as anticancer therapeutics .
Data Table: Biological Activities Overview
Q & A
Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazides with substituted hydrazines under reflux in ethanol .
- Step 2: Sulfanyl-acetamide linkage via nucleophilic substitution between the triazole-thiol intermediate and α-chloroacetamide derivatives in alkaline conditions .
- Step 3: Final coupling of the dibenzofuran moiety using carbodiimide-based coupling agents (e.g., DCC) in anhydrous DMF .
Characterization: Intermediates are validated using ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS for purity (>95%). IR spectroscopy verifies functional groups (e.g., C=O at ~1680 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield in the sulfanyl-acetamide coupling step?
Answer:
Critical parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Temperature: Reactions proceed optimally at 60–70°C; higher temperatures risk decomposition of the triazole-thiol intermediate .
- Base Selection: K₂CO₃ or Et₃N in stoichiometric ratios (1.2–1.5 equiv) minimizes side reactions .
Monitoring: Use TLC (hexane:EtOAc 3:1) to track conversion. Post-reaction, purify via silica gel chromatography (gradient elution) or recrystallization from ethanol .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Answer:
- NMR: ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and triazole carbons (δ ~150 ppm) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve molecular packing and hydrogen-bonding networks. For example, the triazole ring’s planarity and dihedral angles with the dibenzofuran group are validated .
Advanced: How does structural modification (e.g., substituent variation) impact anti-inflammatory activity?
Answer:
- Chlorophenyl vs. Fluorophenyl: Substituting 4-Cl with 4-F on the triazole ring increases lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility .
- Methoxy Position: 2-Methoxy on dibenzofuran improves COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for 3-methoxy analogs) due to steric alignment with the active site .
Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy. Validate via in vitro assays (e.g., carrageenan-induced edema in rats) .
Advanced: How to resolve contradictions in bioactivity data across different assay models?
Answer:
Common discrepancies arise from:
- Assay Sensitivity: Cell-based vs. enzyme-linked assays may show variance (e.g., IC₅₀ differences of ±20%). Normalize data using reference standards (e.g., diclofenac for anti-inflammatory assays) .
- Metabolic Stability: Hepatic microsome assays (e.g., rat S9 fraction) identify rapid degradation of the methoxy group, explaining reduced in vivo efficacy .
Mitigation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity and zebrafish models for toxicity) .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME calculates bioavailability (e.g., 65% oral), while pkCSM estimates BBB permeability (logBB = -1.2) .
- Docking Studies: Schrödinger Maestro models interactions with targets (e.g., COX-2, PDB: 5KIR). Focus on hydrogen bonds between the acetamide carbonyl and Arg120 .
Advanced: What strategies mitigate crystallization challenges during scale-up?
Answer:
- Polymorph Screening: Use solvent-mediated crystallization (e.g., acetone/water) to isolate the thermodynamically stable Form II .
- Additives: 1% PEG-4000 reduces crystal agglomeration during cooling .
Characterization: PXRD (Form II peaks at 2θ = 12.4°, 18.7°) and DSC (melting endotherm at 218°C) ensure batch consistency .
Basic: How is purity assessed, and what impurities are commonly observed?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
